ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Furan-2-Carbonyloxy Moiety: The furan-2-carbonyloxy group can be attached through an esterification reaction between furan-2-carboxylic acid and the hydroxyl group on the chromene core.
Esterification to Form the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted derivatives with new functional groups replacing the bromine atom
Hydrolysis: Carboxylic acids and alcohols
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Inhibit Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.
Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives to highlight its uniqueness:
Ethyl 3-(4-chlorophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 3-(4-methylphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate:
Ethyl 3-(4-nitrophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate: Features a nitro group, which can significantly alter its reactivity and biological effects.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO7/c1-2-28-23(27)21-19(13-5-7-14(24)8-6-13)20(25)16-10-9-15(12-18(16)31-21)30-22(26)17-4-3-11-29-17/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGUZALLSLJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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